N-(2-Methoxyphenyl)acetamide
Description
Historical Context and Early Investigations
The study of N-(2-Methoxyphenyl)acetamide dates back to at least the mid-20th century, with early characterization data appearing in scientific collections. An infrared spectrum of the compound was recorded by the DOW CHEMICAL COMPANY on April 3, 1963, providing a significant early analytical footprint. nist.gov
Historically, the synthesis of this compound has been achieved through straightforward and established organic chemistry reactions. A common and primary method involves the acylation of 2-methoxyaniline with reagents like acetic anhydride (B1165640) or chloroacetyl chloride. The compound has also been identified as an unexpected product in more complex reaction schemes, leading to its isolation and subsequent structural analysis. For instance, a 2019 study detailed its formation as a byproduct, which was then characterized using modern crystallographic techniques to analyze its structure and intermolecular interactions. researchgate.net These early synthetic reports and characterizations laid the groundwork for its use as a readily accessible chemical intermediate.
Significance in Modern Chemical Research
The utility of this compound in modern research is multifaceted, stemming from its role as a versatile intermediate in organic synthesis. cymitquimica.com Its structure, containing a methoxy-substituted phenyl ring and a reactive acetamide (B32628) group, allows for further chemical modifications, making it a valuable starting material for more complex molecules.
Key areas of its application include:
Medicinal Chemistry and Pharmacology: The compound is a crucial precursor in the synthesis of a wide range of bioactive molecules. cymitquimica.com Researchers have used it as a scaffold to create novel derivatives with potential therapeutic properties. For example, derivatives such as N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide have been synthesized and investigated for their anti-cancer activity against various human cancer cell lines. nih.gov The synthesis of other derivatives has been pursued to explore potential antimicrobial, anti-inflammatory, and analgesic activities. cymitquimica.comnih.gov
Material Science: this compound and its derivatives have been explored for their potential in creating functional materials. Its structural properties can be leveraged in the development of new polymers and specialty chemicals.
Agrochemicals: It serves as a precursor or intermediate in the synthesis of agrochemicals, although specific examples are less detailed in public literature.
The reactivity of the compound allows it to undergo various chemical reactions, such as oxidation to form nitro or hydroxyl derivatives and electrophilic substitution on the activated aromatic ring.
Current Research Landscape and Knowledge Gaps
Current research continues to build on the foundational knowledge of this compound, with a strong focus on the design and synthesis of novel, more complex derivatives for specific applications. A significant trend in the field is the integration of computational chemistry with synthetic work. researchgate.net
Key Research Trends:
Synthesis of Novel Derivatives: The primary thrust of current research involves using this compound as a starting point to create new molecules. For instance, studies have reported the synthesis of 2-chloro-N-(2-methoxyphenyl)acetamide and its subsequent conversion to other compounds like 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (2MPAEMA) to investigate their properties. researchgate.netacs.org Similarly, research into compounds like 2-(azepan-1-yl)-N-(2-methoxyphenyl)acetamide is ongoing to explore potential biological activities. ontosight.ai
Computational Studies: Density Functional Theory (DFT) calculations and molecular docking simulations are increasingly used to predict the structural and electronic properties of derivatives. researchgate.net These computational methods help in understanding how modifications to the parent structure influence its potential interactions with biological targets, guiding the synthesis of more effective compounds.
Mechanistic Investigations: Researchers are also exploring the fundamental chemical behavior of these molecules. For example, the reaction mechanisms of the alkaline hydrolysis of related structures like N-(2-methoxyphenyl) benzamide (B126) have been investigated using DFT to understand the process at a molecular level. researchgate.net
Identified Knowledge Gaps: While the synthesis of new derivatives is a vibrant area of research, a notable knowledge gap exists in the comprehensive biological characterization of these novel compounds. For many newly synthesized molecules, detailed data on their specific biological targets, efficacy, and mechanisms of action are not yet extensively documented in publicly available literature. ontosight.ai Further in-depth biological and pharmacological studies are required to fully understand the potential of the vast array of derivatives being created.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyphenyl)acetamide | |
|---|---|---|
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InChI |
InChI=1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11) | |
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InChI Key |
FGOFNVXHDGQVBG-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC | |
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Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052623 | |
| Record name | N-(2-Methoxyphenyl)acetamide | |
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Molecular Weight |
165.19 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan powder; [Sigma-Aldrich MSDS] | |
| Record name | N-(2-Methoxyphenyl)acetamide | |
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Vapor Pressure |
0.0000659 [mmHg] | |
| Record name | N-(2-Methoxyphenyl)acetamide | |
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CAS No. |
93-26-5 | |
| Record name | N-(2-Methoxyphenyl)acetamide | |
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| Record name | Acetamide, N-(2-methoxyphenyl)- | |
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| Record name | N-(2-Methoxyphenyl)acetamide | |
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| Record name | N-(2-methoxyphenyl)acetamide | |
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| Record name | O-ACETANISIDIDE | |
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Synthetic Methodologies and Reaction Mechanisms for N 2 Methoxyphenyl Acetamide
Classical Acetylation Methods
Classical acetylation relies on the reaction of a nucleophilic amine with a reactive carboxylic acid derivative that serves as an electrophilic source of the acetyl group.
Acetic anhydride (B1165640) ((CH₃CO)₂O) is a widely used reagent for the acetylation of amines due to its moderate reactivity, ease of handling, and the formation of a relatively benign byproduct, acetic acid. brainly.inscribd.com The reaction involves the nucleophilic substitution at one of the carbonyl carbons of the anhydride by the amino group of 2-methoxyaniline.
The synthesis of N-arylacetamides using acetic anhydride can be performed under various conditions, often optimized to improve yield and reaction rate. Key parameters that are frequently adjusted include the choice of solvent, the use of catalysts, and the reaction temperature.
Solvent Screening : The reaction can be carried out in different solvents. Glacial acetic acid is a common choice, serving as both a solvent and a medium that can facilitate the reaction. nih.goviucr.org Dichloromethane (DCM) has also been employed, particularly in room-temperature syntheses. rsc.org The choice of solvent can influence reaction kinetics and product isolation.
Catalytic Acceleration with DMAP : 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions. semanticscholar.org Its addition in catalytic amounts can significantly accelerate the rate of acetylation, even for less reactive amines. The mechanism involves the initial formation of a highly reactive acetylpyridinium intermediate.
Room-Temperature Optimization : The acetylation of anilines with acetic anhydride can be efficiently conducted at room temperature. nih.govrsc.org For instance, the reaction of 4-methoxy-2-nitroaniline (B140478) with acetic anhydride in glacial acetic acid proceeds over 18 hours at room temperature. nih.gov Stirring the reaction mixture is crucial to ensure homogeneity and completion. nih.govrsc.org
| Reactant | Acetylating Agent | Solvent | Catalyst | Temperature | Reaction Time | Reference |
|---|---|---|---|---|---|---|
| 4-methoxy-2-nitroaniline | Acetic Anhydride | Glacial Acetic Acid | None | Room Temperature | 18 h | nih.gov |
| 4-methoxyaniline | Acetic Anhydride | Dichloromethane (DCM) | None | Room Temperature | Not Specified | rsc.org |
| 4-methoxy-3-nitroaniline | Acetic Anhydride | Glacial Acetic Acid | None | Reflux (2 h) | 2 h | iucr.org |
| (+/-)-11,12-dihydroglaziovine | Acetic Anhydride | Dichloromethane (DCM) | DMAP, Triethylamine (B128534) | Ambient Temperature | 30 min | semanticscholar.org |
The mechanism for the N-acetylation of an aniline (B41778) derivative like 2-methoxyaniline with acetic anhydride is a classic example of nucleophilic acyl substitution. pearson.comstudylib.net
Nucleophilic Attack : The reaction begins with the lone pair of electrons on the nitrogen atom of the 2-methoxyaniline amino group acting as a nucleophile. pearson.com This nucleophile attacks one of the electrophilic carbonyl carbons of the acetic anhydride molecule. This leads to the formation of a transient tetrahedral intermediate. pearson.com
Elimination of Acetate (B1210297) : The unstable tetrahedral intermediate then collapses. pearson.com The carbon-oxygen double bond of the carbonyl group is reformed, and this is accompanied by the elimination of an acetate ion (CH₃COO⁻), which is a good leaving group. pearson.com
Deprotonation : The resulting protonated amide is then deprotonated, often by the acetate ion byproduct or another base present in the mixture, to yield the final, neutral N-(2-Methoxyphenyl)acetamide product and acetic acid. studylib.net
Acetyl chloride (CH₃COCl) is another common acetylating agent. It is generally more reactive than acetic anhydride, which can lead to faster reaction times. pediaa.com However, its high reactivity also necessitates more careful handling.
The use of acetyl chloride for acetylation requires specific conditions to control the reaction's vigor and manage the corrosive byproduct.
Temperature Control : Due to the exothermic nature and high reactivity of acetyl chloride, these reactions are often carried out at reduced temperatures, for example, in an ice bath. nih.gov This helps to moderate the reaction rate and prevent the formation of side products.
Base Utilization : The reaction of acetyl chloride with an amine produces hydrogen chloride (HCl) as a byproduct. tu.edu.iq This strong acid can protonate the starting amine, forming its hydrochloride salt and rendering it non-nucleophilic. tu.edu.iq To prevent this, a base is typically added to neutralize the HCl as it is formed. Common bases include tertiary amines like triethylamine or pyridine, or weaker bases like sodium acetate. nih.govderpharmachemica.com
| Reactant | Acetylating Agent | Solvent | Base | Temperature | Reference |
|---|---|---|---|---|---|
| 4-methoxyaniline | Chloroacetyl chloride | Acetic Acid | Sodium Acetate | Ice Bath | nih.gov |
| Aqueous o-methoxy aniline | Chloroacetyl chloride | Water | None specified (amine in excess) | Not Specified (stirred overnight) | ijpsr.info |
| p-methoxyaniline | Chloroacetyl chloride | Acetone (B3395972) | Triethylamine | Not Specified | researchgate.net |
When choosing between acetic anhydride and acetyl chloride for the synthesis of this compound, a comparative analysis of their kinetics and safety is essential.
Kinetics and Reactivity : Acetyl chloride is significantly more reactive than acetic anhydride. pediaa.com This is because the chloride ion is a better leaving group than the acetate ion. The higher electrophilicity of the carbonyl carbon in acetyl chloride leads to a faster rate of nucleophilic attack. Consequently, reactions with acetyl chloride are often faster and may proceed under milder temperature conditions, although temperature control is more critical. sciencemadness.org
Safety Profile : Acetic anhydride is generally considered safer and easier to handle than acetyl chloride. brainly.in Acetyl chloride reacts violently with water, is highly corrosive, and fumes in moist air, releasing HCl gas. pediaa.comtu.edu.iq Acetic anhydride's reaction with water is much slower, and it is less volatile. brainly.in The byproduct of the anhydride reaction is acetic acid, which is less corrosive and hazardous than the hydrogen chloride produced from acetyl chloride. For these reasons, acetic anhydride is often preferred for laboratory syntheses. brainly.intu.edu.iq
| Property | Acetyl Chloride | Acetic Anhydride | Reference |
|---|---|---|---|
| Reactivity | Highly reactive | Less reactive | pediaa.com |
| Boiling Point | 51.8 °C | 139.5 °C | pediaa.com |
| Byproduct | Hydrogen Chloride (HCl) | Acetic Acid (CH₃COOH) | tu.edu.iq |
| Handling Safety | Reacts violently with water, corrosive, fumes | Easier to handle, reacts slowly with water | brainly.inpediaa.com |
| Cost | Generally more expensive | Cheaper and more readily available | brainly.inscribd.com |
Acetyl Chloride-Based Acetylation
Advanced Synthetic Strategies
Advanced synthetic strategies for this compound and its derivatives leverage modern catalytic systems and multi-step pathways to build molecular complexity. These methods offer enhanced control over chemical transformations, enabling the construction of intricate molecules built upon the this compound scaffold.
Palladium-Catalyzed Carbonylation Approaches for Derivatives
Palladium-catalyzed carbonylation represents a powerful tool for the synthesis of amides and their derivatives. This approach involves the introduction of a carbonyl group (CO) into a molecule, typically using carbon monoxide gas or a CO-releasing agent, facilitated by a palladium catalyst. While direct palladium-catalyzed carbonylation to form this compound itself is not the standard route, this methodology is crucial for creating more complex derivatives.
The general mechanism involves the oxidative addition of an aryl halide or triflate to a Palladium(0) complex, followed by the insertion of carbon monoxide to form a palladium-acyl complex. Subsequent reductive elimination with an amine, such as 2-methoxyaniline, yields the desired amide product and regenerates the Pd(0) catalyst. The efficiency and selectivity of these reactions can be fine-tuned by selecting appropriate ligands, bases, and solvents. nih.gov For instance, the carbonylation of ortho-phenylene dihalides with aminoethanols demonstrates how palladium catalysts can selectively facilitate aminocarbonylation to produce amide alcohols. nih.gov
Key features of this approach include:
Versatility: It can be applied to a wide range of substrates to create diverse amide derivatives.
Efficiency: Catalytic amounts of palladium are sufficient, and reactions can proceed under relatively mild conditions. rsc.org
Control: The choice of ligands, such as Xantphos, can influence the selectivity between aminocarbonylation and alkoxycarbonylation when using bifunctional nucleophiles. nih.gov
A plausible, though specialized, route to an this compound derivative using this method would involve the carbonylative coupling of an appropriately substituted precursor. For example, a palladium catalyst could be used to couple a sulfonyl azide (B81097) with an electron-rich heterocycle in the presence of CO to form an N-acylsulfonamide, showcasing the method's utility in generating complex amide-containing structures. acs.org
Multi-Step Synthesis of Complex this compound Derivatives
The construction of complex molecules containing the this compound moiety often requires a strategic, multi-step approach. This allows for the careful assembly of various molecular fragments and the precise installation of functional groups. These syntheses typically involve the initial formation of a core heterocyclic structure, followed by the introduction of the necessary substituents.
The synthesis of complex derivatives often begins with the construction of a central heterocyclic scaffold, which serves as the backbone of the final molecule.
Quinoline (B57606) Core: Quinolines are a significant class of heterocycles found in many bioactive compounds. researchgate.net Their synthesis can be achieved through various classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. mdpi.comiipseries.org The Friedländer synthesis, for example, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, a reaction that can be catalyzed by acids or bases to form the quinoline ring. iipseries.orgsemanticscholar.org
Thiazole (B1198619) Ring: Thiazole derivatives are frequently synthesized via the Hantzsch thiazole synthesis. This method typically involves the reaction of an α-haloketone with a thioamide or thiourea. ekb.egnih.gov For instance, 2-amino-4-aryl-thiazoles can be prepared by reacting phenacyl bromides with thiourea. nih.gov These thiazole intermediates can then be further functionalized.
Isoindol Derivatives: Isoindolinones are another important scaffold in medicinal chemistry. researchgate.net A common synthetic strategy involves the reaction of amines with lactones or unsaturated nitro derivatives to yield isoindol structures. researchgate.net
The 2-methoxyphenyl group is a key structural component. In most synthetic sequences, this group is introduced by using 2-methoxyaniline as a primary starting material or a key intermediate. This precursor already contains the required substituted phenyl ring, which can then be incorporated into the target molecule through various reactions, such as acylation or by serving as the amine component in the formation of a heterocyclic ring. For example, the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide starts with the acetylation of 4-methoxy-2-nitroaniline. nih.gov
The final or penultimate step in many of these syntheses is the formation of the acetamide (B32628) group (-NHCOCH₃). This is a straightforward and high-yielding transformation, typically achieved through the acetylation of an amino group.
Common acetylating agents include:
Acetic Anhydride: This is a widely used, reactive reagent for acetylating amines. The reaction is often carried out in the presence of a base or in a solvent like glacial acetic acid. nih.govpatsnap.com
Acetyl Chloride (or Chloroacetyl Chloride): These are more reactive acylating agents that readily react with amines to form the corresponding acetamide. researchgate.net The reaction of an arylamine with chloroacetyl chloride is a common method to produce chloro-acetamide intermediates, which can be further modified. researchgate.net
The direct reaction of a carboxylic acid (acetic acid) with an amine is generally inefficient for amide formation, as it primarily results in an acid-base reaction to form a salt. libretexts.org Therefore, the more electrophilic acyl chlorides or anhydrides are preferred. libretexts.org
| Reagent | Conditions | Product Type |
| Acetic Anhydride | Glacial acetic acid, room temperature | N-Arylacetamide |
| Chloroacetyl Chloride | Base, various solvents | 2-Chloro-N-arylacetamide |
| Acetic Acid with Zinc Dust | Gentle heating | N-Arylacetamide (Green Method) |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of acetanilides, including this compound, to reduce environmental impact and improve safety. These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.
Several green strategies have been developed:
Solvent-Free and Catalyst-Free Synthesis: One highly effective green method involves the direct reaction of anilines with acetic anhydride without any solvent or catalyst. researchgate.net This instantaneous reaction proceeds in good yield and simplifies the purification process. researchgate.net
Use of Greener Reagents: A significant focus has been on replacing the corrosive and lachrymatory acetic anhydride. ijtsrd.comijirset.com One alternative is the use of glacial acetic acid in the presence of zinc dust, which also prevents oxidation during the reaction. ijirset.comacs.org Another approach utilizes isopropenyl acetate, a greener and cheaper acylating agent that can be used under solvent- and catalyst-free conditions. researchgate.net
Benign Catalysis: Instead of strong acids, milder and more environmentally friendly catalysts can be employed. A system using magnesium sulphate heptahydrate in glacial acetic acid has been shown to be an inexpensive and benign Lewis acid catalyst for the acetylation of aniline. ijtsrd.com
Improved Atom Economy: Green methods aim to maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Syntheses that avoid byproducts, such as the reaction of aniline with acetic acid and zinc dust, exhibit improved atom economy compared to conventional methods using acetic anhydride, which generates an unused molecule of acetic acid as waste. ijirset.comsphinxsai.com
| Green Approach | Reagents | Key Advantages |
| Solvent- and Catalyst-Free | Aromatic Amine, Acetic Anhydride | Instantaneous reaction, simple purification, no solvent waste. researchgate.net |
| Acetic Anhydride Replacement | Aromatic Amine, Glacial Acetic Acid, Zinc Dust | Avoids hazardous acetic anhydride, minimizes byproducts. ijirset.comacs.org |
| Benign Lewis Acid Catalysis | Aniline, Glacial Acetic Acid, Magnesium Sulphate | Inexpensive, eco-friendly catalyst system. ijtsrd.com |
| Greener Acetylating Agent | Amines, Isopropenyl Acetate | Efficient, solvent-free, catalyst-free, uses a less hazardous reagent. researchgate.net |
Solvent-Free or Environmentally Benign Solvent Systems
The quintessential approach to green chemistry involves minimizing or eliminating the use of hazardous organic solvents. In the synthesis of this compound, this has been achieved through solvent-free reaction conditions and the use of greener solvent alternatives.
Solvent-free acetylation of anilines, including derivatives like 2-methoxyaniline, has been shown to be a highly effective and eco-friendly method. These reactions are often facilitated by microwave irradiation or ultrasound, which can significantly reduce reaction times and improve energy efficiency. For instance, the direct reaction of an amine with acetic anhydride under solvent-free conditions is a well-established green protocol. This method not only simplifies the reaction setup and work-up procedure but also minimizes the generation of volatile organic compound (VOC) waste.
Microwave-assisted organic synthesis, in particular, has emerged as a powerful tool for solvent-free reactions. The direct absorption of microwave energy by the reactants leads to rapid and uniform heating, often resulting in higher yields and shorter reaction times compared to conventional heating methods. While specific studies focusing exclusively on the microwave-assisted solvent-free synthesis of this compound are not extensively detailed in publicly available literature, the successful application of this technique to a wide range of anilines strongly suggests its viability for this specific transformation.
Ultrasound-assisted synthesis is another energy-efficient technique that can promote reactions in the absence of a solvent. The phenomenon of acoustic cavitation, generated by ultrasound waves, creates localized high-pressure and high-temperature zones, which can enhance reaction rates and yields. The application of ultrasound to the acetylation of anilines has been reported to be a successful green methodology, offering mild reaction conditions and operational simplicity.
In addition to solvent-free approaches, the use of environmentally benign solvents is a key aspect of green synthesis. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the reactants for the synthesis of this compound may have limited solubility in water, the use of phase-transfer catalysts or co-solvents can facilitate the reaction in an aqueous medium. Furthermore, deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as green reaction media. Their low volatility, non-flammability, and biodegradability make them attractive alternatives to traditional organic solvents.
Catalytic Systems for Sustainable Production
The development of efficient and reusable catalysts is a cornerstone of sustainable chemical production. For the N-acetylation of 2-methoxyaniline to produce this compound, a variety of catalytic systems have been explored to enhance reaction efficiency and minimize waste.
Heterogeneous Solid Acid Catalysts:
Solid acid catalysts offer significant advantages over homogeneous acid catalysts, such as ease of separation from the reaction mixture, reusability, and reduced corrosion. Several types of solid acids have been investigated for the acetylation of anilines.
One study on the acetylation of anilines utilized a glycerol-based sulfonic acid functionalized carbon catalyst (C-SO3H) under solvent-free conditions. This catalyst demonstrated high efficiency and could be recycled multiple times without a significant loss of activity. While this study did not specifically include 2-methoxyaniline, the broad substrate scope suggests its potential applicability.
Another example is the use of ZSM-5-SO3H, a sulfonated zeolite, which has been shown to be an efficient catalyst for the acylation of various amines under solvent-free conditions. The shape-selective nature of zeolites can also offer advantages in terms of product selectivity.
Lewis Acid Catalysts:
Mild Lewis acids have been employed as effective catalysts for N-acetylation reactions. For example, a simple and inexpensive magnesium sulfate-glacial acetic acid system has been reported for the synthesis of acetanilide (B955) from aniline nih.gov. This method avoids the use of more hazardous reagents like acetic anhydride and operates under relatively mild conditions nih.gov.
Biocatalysts:
Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemical processes. While specific research on the biocatalytic synthesis of this compound is limited, studies on the enzymatic acylation of other aromatic amines have shown promise. Lipases, for instance, are known to catalyze acylation reactions in non-aqueous media and could potentially be employed for this transformation. The use of biocatalysts can lead to high selectivity and reduce the formation of byproducts.
The following table summarizes various catalytic systems and reaction conditions reported for the N-acetylation of anilines, which are relevant to the synthesis of this compound.
Interactive Data Table: Catalytic Systems for N-Acetylation of Anilines
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference Analogue |
| Glycerol-based C-SO3H | Aniline, Acetic Anhydride | Solvent-free | 80 °C, 10-30 min | 94-98 | General Anilines |
| ZSM-5-SO3H | Aniline, Acetic Anhydride | Solvent-free | Room Temp, 5-30 min | 90-95 | General Anilines |
| MgSO4 | Aniline, Glacial Acetic Acid | Solvent-free | Reflux | 80 | Aniline |
| Iodine | Cellulose (B213188), Acetic Anhydride | Solvent-free | Microwave, 130 °C, 30 min | - | Cellulose (O-acetylation) |
It is important to note that while these examples demonstrate the potential of various green catalytic systems, further research is needed to optimize these methods specifically for the industrial-scale production of this compound.
The reaction mechanism for the acid-catalyzed acetylation of anilines, such as 2-methoxyaniline, with acetic anhydride typically involves the initial activation of the acetic anhydride by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the aniline. The subsequent tetrahedral intermediate then collapses, eliminating acetic acid as a byproduct and forming the corresponding N-acetylated product.
Chemical Reactivity and Transformation Studies of N 2 Methoxyphenyl Acetamide
Electrophilic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds like N-(2-Methoxyphenyl)acetamide. The regiochemical outcome of these reactions is largely governed by the directing effects of the substituents already present on the benzene (B151609) ring—in this case, the acetamido (-NHCOCH₃) and methoxy (B1213986) (-OCH₃) groups.
Both the acetamido group at position C1 and the methoxy group at C2 are activating substituents that direct incoming electrophiles to the ortho and para positions. ijarsct.co.inlibretexts.org This is because they both possess lone pairs of electrons on the atom directly attached to the ring (nitrogen and oxygen, respectively), which can be donated into the aromatic π-system through resonance. libretexts.orgyoutube.com This electron donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. wvu.edu
The donation of electrons preferentially stabilizes the carbocation intermediates (arenium ions) that are formed during an attack at the ortho and para positions. organicchemistrytutor.comlibretexts.org For this compound, the directing influences are as follows:
Acetamido (-NHCOCH₃) group at C1: Directs incoming electrophiles to the para position (C4) and the ortho positions (C2, which is occupied, and C6).
Methoxy (-OCH₃) group at C2: Directs incoming electrophiles to its para position (C5) and its ortho positions (C1, which is occupied, and C3).
The final regioselectivity is a result of the combined influence of these two groups. Substitution at C3 is generally disfavored due to steric hindrance from the adjacent methoxy and acetamido groups. Therefore, electrophilic attack is most likely to occur at positions C4, C5, and C6, with the major product depending on the specific reaction conditions and the nature of the electrophile.
Table 1: Summary of Directing Effects on this compound
| Substituent | Position | Type | Directing Effect | Predicted Positions of Attack |
|---|---|---|---|---|
| Acetamido (-NHCOCH₃) | C1 | Activating | ortho, para | C4, C6 |
The halogenation of this compound is a key electrophilic substitution reaction. Based on the directing effects of the acetamido and methoxy groups, bromination is expected to yield a mixture of mono-brominated products. The primary substitution sites would be C4, C5, and C6. Rigorous temperature control is often necessary during direct bromination to avoid side reactions such as dibromination.
A common reagent used for such transformations is N-bromosuccinimide (NBS), often in a solvent like dichloromethane, which can provide controlled bromination. semanticscholar.org While the prompt mentions the formation of N-(2-Bromo-5-methoxyphenyl)acetamide, this specific isomer would require the starting material to be N-(3-methoxyphenyl)acetamide, not this compound. For this compound, the predicted major products of monobromination would be N-(4-Bromo-2-methoxyphenyl)acetamide and N-(5-Bromo-2-methoxyphenyl)acetamide.
Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid which generates the nitronium ion (NO₂⁺) as the active electrophile. ijarsct.co.in Similar to halogenation, the positions of nitration on this compound are dictated by the ortho, para-directing acetamido and methoxy groups.
Studies on analogous compounds, such as N-(4-methoxy-2-methylphenyl)acetamide, show that the powerful electron-donating methoxy group often governs the regioselectivity. nih.govresearchgate.net In that specific case, nitration occurs ortho to the methoxy group. nih.gov Applying this principle to this compound, the primary products would be expected to be N-(2-methoxy-4-nitrophenyl)acetamide and N-(2-methoxy-5-nitrophenyl)acetamide. The reaction is consistent with electrophilic nitration initiated by the in situ generation of an electrophile that attacks the electron-rich positions of the aromatic ring. iucr.org
Table 2: Potential Products of Electrophilic Substitution
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br⁺ | N-(4-Bromo-2-methoxyphenyl)acetamide, N-(5-Bromo-2-methoxyphenyl)acetamide |
Oxidation Reactions
This compound can undergo various oxidation reactions, leading to the formation of new derivatives by modifying the aromatic ring or its substituents.
Oxidative processes can lead to the introduction of both nitro and hydroxyl groups onto the this compound scaffold. While nitration is typically viewed as an electrophilic substitution, certain oxidative conditions can also yield nitrated products. For instance, non-enzymatic oxidation involving reactive nitrogen species can result in the formation of nitro derivatives in structurally related alkoxyacetanilides. nih.goviucr.org
Furthermore, oxidation can lead to the formation of hydroxyl derivatives. A common pathway for related methoxy-substituted compounds is oxidative O-dealkylation (demethylation), which would convert the methoxy group into a hydroxyl group, yielding N-(2-hydroxyphenyl)acetamide. nih.goviucr.org
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed to carry out transformations of this compound, although these reactions can be aggressive and may require carefully controlled conditions to achieve selective outcomes.
Chromium Trioxide (CrO₃): This is a powerful oxidizing agent, often used as a solution in aqueous sulfuric acid and acetone (B3395972) (Jones Reagent). organic-chemistry.org It is known for oxidizing alcohols and activated benzylic positions. organic-chemistry.org When applied to this compound, chromium trioxide could potentially oxidize the methyl group of the acetamido moiety or lead to more extensive degradation of the aromatic ring. Chromium (VI) compounds are generally toxic and must be handled with care. organic-chemistry.org
Potassium Permanganate (KMnO₄): This is another strong and versatile oxidizing agent. Depending on the reaction conditions (pH, temperature, solvent), it can effect a range of transformations. Under harsh conditions, it can cleave aromatic rings. Under milder conditions, it could potentially oxidize the methyl substituent of the acetamido group to a carboxylic acid or hydroxylate the aromatic ring.
Table 3: Oxidizing Agents and Potential Transformations
| Oxidizing Agent | Typical Conditions | Potential Reaction on this compound |
|---|---|---|
| Chromium Trioxide (CrO₃) | Jones Reagent (CrO₃/H₂SO₄/acetone) | Oxidation of substituents, potential ring degradation |
| Potassium Permanganate (KMnO₄) | Acidic or basic, controlled temperature | Oxidation of substituents, hydroxylation of the ring |
Reduction Reactions
The reduction of the amide functional group in this compound is a key transformation that leads to the formation of corresponding amines. This reaction involves the conversion of the carbonyl group within the acetamide (B32628) moiety into a methylene (B1212753) group.
The complete reduction of the amide group in this compound yields N-ethyl-2-methoxyaniline. In this transformation, the carbonyl (C=O) of the acetamide is fully reduced to a methylene group (CH₂), converting the N-acetyl group into an N-ethyl group. This process is a common and predictable outcome for the reduction of N-arylacetamides. The resulting product is a secondary amine, where the nitrogen atom is bonded to the 2-methoxyphenyl ring and an ethyl group.
Several potent reducing agents and catalytic systems can accomplish the reduction of the amide in this compound.
Lithium Aluminum Hydride (LiAlH₄): A powerful and widely used reducing agent for converting amides to amines is Lithium Aluminum Hydride (LiAlH₄). wikipedia.org Typically conducted in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), LiAlH₄ provides hydride ions that attack the carbonyl carbon of the amide. evitachem.comvulcanchem.com A subsequent acidic workup protonates the intermediate to yield the final secondary amine product. wikipedia.org This method is highly effective for the reduction of various amides, including N-arylacetamides. wikipedia.org
Hydrogen Gas with Palladium on Carbon (Pd/C): Catalytic hydrogenation is another established method for reduction reactions. While palladium on carbon (Pd/C) is a versatile catalyst for the hydrogenation of many functional groups, such as alkenes, alkynes, and nitro groups, its use for the reduction of amides typically requires harsh conditions, such as high pressures and temperatures. researchgate.netrsc.org The efficiency of Pd/C catalysts can be influenced by the preparation method of the catalyst and the particle size of the palladium nanoparticles. nih.govnih.gov Although less common for amide reduction compared to LiAlH₄, catalytic hydrogenation remains a potential pathway, particularly in industrial applications where handling large quantities of metal hydrides may be a concern.
| Reducing Agent/Catalyst | Typical Conditions | Product | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous diethyl ether or THF, followed by acidic workup | N-ethyl-2-methoxyaniline | A powerful and common reagent for amide reduction. wikipedia.org |
| Hydrogen Gas (H₂) with Palladium on Carbon (Pd/C) | High pressure, elevated temperature, solvent (e.g., ethanol) | N-ethyl-2-methoxyaniline | Requires more forcing conditions compared to LiAlH₄. researchgate.net |
Acylation and Alkylation of the Acetamide Moiety
The acetamide moiety of this compound contains a nitrogen atom with a lone pair of electrons, making it susceptible to reactions with electrophiles. However, the reactivity is lower than that of the corresponding amine due to the electron-withdrawing effect of the adjacent carbonyl group.
Alkylation of N-substituted acetamides can proceed at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom, leading to the formation of N,N-disubstituted acetamides or imino ethers, respectively. semanticscholar.org The outcome of the reaction is highly dependent on the reaction conditions, including the nature of the alkylating agent, the solvent, and the presence or absence of a base. semanticscholar.orgresearchgate.net For instance, alkylation with alkyl halides under neutral conditions often results in a mixture of N- and O-alkylated products with low conversion. semanticscholar.org However, conducting the reaction in the presence of a strong base, such as potassium hydroxide (B78521), generally favors N-alkylation, leading to higher yields of the N,N-disubstituted product. researchgate.net
Acylation of the amide nitrogen can also be achieved, though it is less common. This would require a highly reactive acylating agent and typically proceeds under basic conditions to deprotonate the amide nitrogen, increasing its nucleophilicity.
Hydrolysis Studies of the Amide Bond
The amide bond in this compound can be cleaved through hydrolysis, a reaction that breaks the bond between the carbonyl carbon and the nitrogen atom. This process, also known as deacylation, can be catalyzed by either acid or base and results in the formation of 2-methoxyaniline and acetic acid (or its conjugate base, acetate). iucr.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen of the amide is first protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate, followed by proton transfers, results in the cleavage of the C-N bond, yielding 2-methoxyaniline and acetic acid.
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The expulsion of the amide anion (a poor leaving group) is facilitated by the subsequent deprotonation of the initially formed carboxylic acid by the strongly basic amide anion. The final products are 2-methoxyaniline and the carboxylate salt of acetic acid.
| Condition | Reagents | Products |
|---|---|---|
| Acidic | Aqueous Acid (e.g., HCl, H₂SO₄), Heat | 2-methoxyaniline and Acetic Acid |
| Basic | Aqueous Base (e.g., NaOH, KOH), Heat | 2-methoxyaniline and Acetate (B1210297) Salt |
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for determining the precise structure of N-(2-Methoxyphenyl)acetamide. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each type of proton in the molecule. The acetyl methyl protons (–COCH₃) characteristically appear as a sharp singlet at approximately 2.18 ppm. The methoxy (B1213986) group protons (–OCH₃) also produce a singlet, observed further downfield around 3.85 ppm.
The aromatic region of the spectrum, between 6.8 and 8.4 ppm, displays a more complex pattern of signals from the four protons on the benzene (B151609) ring. The amide proton (–NH) is typically the most deshielded, appearing as a broad singlet around 8.35 ppm. The specific shifts for the aromatic and key functional group protons in CDCl₃ are detailed in the table below.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| Amide (N-H) | ~8.35 | Broad Singlet |
| Aromatic (Ar-H) | 6.80 - 7.80 | Multiplet |
| Methoxy (-OCH₃) | 3.85 | Singlet |
| Acetyl Methyl (-COCH₃) | 2.18 | Singlet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon of the amide group (C=O) is found significantly downfield, typically in the range of 168-171 ppm. The aromatic carbons produce a series of signals between approximately 110 and 150 ppm. The carbon of the methoxy group (–OCH₃) resonates around 55-56 ppm, while the acetyl methyl carbon (–COCH₃) appears furthest upfield, typically near 23-25 ppm.
| Carbon Assignment | Chemical Shift (δ) in ppm |
|---|---|
| Carbonyl (C=O) | 168 - 171 |
| Aromatic (C-O) | 147 - 150 |
| Aromatic (C-N) | 127 - 130 |
| Aromatic (C-H) | 110 - 125 |
| Methoxy (-OCH₃) | 55 - 56 |
| Acetyl Methyl (-COCH₃) | 23 - 25 |
To confirm the assignments made from one-dimensional NMR and to fully elucidate the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to determine their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique reveals correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal. It would also show a correlation between the methoxy protons and the methoxy carbon, as well as the acetyl methyl protons and its carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying connections across quaternary (non-protonated) carbons. For instance, an HMBC spectrum would show a correlation from the acetyl methyl protons to the carbonyl carbon, and from the amide proton to the same carbonyl carbon. It would also show a crucial correlation from the methoxy protons to the aromatic carbon at the 2-position, confirming the ortho substitution pattern.
The choice of solvent can significantly influence the chemical shifts observed in an NMR spectrum, primarily through interactions such as hydrogen bonding and changes in the local magnetic environment. When comparing the ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ to that in a polar, hydrogen-bond-accepting solvent like DMSO-d₆, noticeable changes occur.
The most dramatic effect is typically observed for the amide (N-H) proton. In CDCl₃, this proton's signal is around 8.35 ppm. In DMSO-d₆, which is a strong hydrogen bond acceptor, the amide proton signal shifts significantly downfield, often appearing above 9.5 ppm. This is due to the formation of a strong hydrogen bond between the amide proton and the sulfoxide (B87167) oxygen of the DMSO, which deshields the proton. The chemical shifts of the aromatic protons may also experience smaller shifts due to changes in solvent-solute interactions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nist.gov The most prominent of these is the strong absorption band for the amide carbonyl group (C=O) stretching vibration, which typically appears in the region of 1660-1680 cm⁻¹. Another key feature is the N-H stretching vibration of the secondary amide, which is observed as a sharp peak around 3300-3350 cm⁻¹.
Other significant vibrations include the C-O stretching of the methoxy group and the aromatic ring, as well as C-H stretching from the aromatic and methyl groups.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3300 - 3350 | Medium-Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Methyl) | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | 1660 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |
| N-H Bend (Amide II) | 1510 - 1550 | Medium-Strong |
| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |
Analysis of Hydrogen Bonding Interactions
Hydrogen bonding plays a crucial role in the supramolecular assembly of this compound in the solid state. X-ray crystallographic studies have revealed the presence of intermolecular hydrogen bonds that dictate the crystal packing.
The most significant contributions to the crystal packing are from H⋯H (53.9%), C⋯H/H⋯C (21.4%), and O⋯H/H⋯O (21.4%) interactions. nih.gov The contribution from N⋯H/H⋯N interactions is minor, at 1.7%. nih.gov The C—H⋯O hydrogen bonds are visualized as sharp spikes in the two-dimensional fingerprint plots derived from the Hirshfeld surface analysis. nih.gov
| Interaction Type | Contribution to Crystal Packing (%) |
|---|---|
| H⋯H | 53.9 |
| C⋯H/H⋯C | 21.4 |
| O⋯H/H⋯O | 21.4 |
| N⋯H/H⋯N | 1.7 |
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass of the protonated molecule, [M+H]⁺, is a critical piece of data for confirming its chemical formula.
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₁NO₂ |
| Calculated Exact Mass | 165.07898 |
Fragmentation Patterns and Structural Information
In mass spectrometry, the molecular ion of this compound undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides valuable information about the molecule's structure. The major fragmentation pathways are predictable based on the functional groups present in the molecule.
A primary fragmentation pathway involves the cleavage of the amide bond. Another significant fragmentation is the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O), followed by further fragmentation of the resulting aminophenol derivative. The presence of the methoxy group on the phenyl ring also influences the fragmentation pattern, with potential loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 165 | [C₉H₁₁NO₂]⁺• | Molecular Ion |
| 123 | [C₇H₉NO]⁺• | Loss of ketene (CH₂=C=O) from the molecular ion |
| 108 | [C₇H₆O]⁺• | Loss of a methyl radical (•CH₃) from the m/z 123 fragment |
| 95 | [C₆H₅O]⁺ | Loss of HCN from the m/z 123 fragment |
| 43 | [CH₃CO]⁺ | Acetyl cation from cleavage of the amide bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within this compound. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
Electronic Transitions and Absorption Maxima
The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the π-system of the aromatic ring and the carbonyl group. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons from the oxygen and nitrogen atoms to an anti-bonding π* orbital.
Solvent Effects on UV-Vis Spectra
The polarity of the solvent can influence the energy of the electronic transitions and thus cause a shift in the absorption maxima, a phenomenon known as solvatochromism. ijcce.ac.ir For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic shift (a shift to longer wavelengths or red shift). taylorandfrancis.com This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.
Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic shift (a shift to shorter wavelengths or blue shift). nih.gov This occurs because the non-bonding electrons in the ground state are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules, which increases the energy required for the transition.
Therefore, when recording the UV-Vis spectrum of this compound in solvents of varying polarity, such as hexane (B92381) (non-polar), ethanol (B145695) (polar protic), and acetonitrile (B52724) (polar aprotic), shifts in the absorption maxima are expected. A red shift in the main absorption band would be anticipated with increasing solvent polarity, indicative of a π → π* transition, while a blue shift in any lower intensity, longer wavelength bands would suggest an n → π* transition.
X-Ray Crystallography and Solid-State Analysis
The solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction, providing precise insights into its molecular geometry, crystal packing, and the nature of intermolecular forces that govern its supramolecular architecture.
Key crystallographic data and refinement details are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₉H₁₁NO₂ |
| Formula Weight | 165.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.1369 (2) |
| b (Å) | 11.1973 (4) |
| c (Å) | 14.8817 (6) |
| β (°) | 96.985 (2) |
| Volume (ų) | 849.43 (6) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections collected | 13175 |
| Independent reflections | 1935 |
| R_int | 0.038 |
| Final R indices [I > 2σ(I)] | R₁=0.041, wR₂=0.106 |
| R indices (all data) | R₁=0.052, wR₂=0.113 |
This data is based on the findings reported in the crystallographic study of this compound. nih.goviucr.org
The crystal packing of this compound is stabilized by a network of intermolecular interactions. The analysis shows that adjacent molecules are linked by weak C—H···O hydrogen bonds, which form supramolecular chains that extend along the a-axis direction. nih.gov These chains are further interconnected by weak C—H···π interactions. nih.gov
An essential feature of the molecular structure of this compound is the relative orientation of the amide group and the benzene ring. The benzene ring (C3—C8) is planar, with a root-mean-square deviation of 0.0019. nih.gov However, the amide group is not coplanar with this ring. nih.goviucr.orgresearchgate.net
This non-planarity is quantitatively described by key torsion angles:
C3—N1—C2—O2: -2.5 (3)° nih.gov
C3—N1—C2—C1: 176.54 (19)° nih.goviucr.org
These values indicate a significant twist of the amide group relative to the plane of the methoxyphenyl moiety. nih.goviucr.orgresearchgate.net
Hirshfeld surface analysis and the associated two-dimensional fingerprint plots are powerful tools for quantifying the different intermolecular contacts within the crystal structure. For this compound, this analysis provides a detailed breakdown of the interactions driving crystal formation.
The fingerprint plots give a visual and quantitative summary of the frequency of different types of intermolecular contacts. The most significant contribution to the crystal packing comes from H···H interactions, followed by C···H/H···C and O···H/H···O interactions. nih.goviucr.org The contribution from the C—H···O hydrogen bond appears as a pair of characteristic sharp spikes in the fingerprint plot. nih.gov
The percentage contributions of the most important intermolecular contacts are detailed in the table below.
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | 53.9% nih.goviucr.orgresearchgate.net |
| C···H/H···C | 21.4% nih.goviucr.orgresearchgate.net |
| O···H/H···O | 21.4% nih.goviucr.orgresearchgate.net |
| N···H/H···N | 1.7% nih.goviucr.orgresearchgate.net |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of N-(2-Methoxyphenyl)acetamide. These calculations offer a balance between accuracy and computational cost, making them well-suited for studying molecules of this size.
The first step in a DFT study is typically the optimization of the molecular geometry to find the lowest energy conformation. For this compound, the key structural features of interest are the relative orientations of the phenyl ring, the acetamide (B32628) group, and the methoxy (B1213986) group.
The crystal structure of this compound has been determined, revealing that the amide group is not coplanar with the benzene (B151609) ring. nih.gov The torsion angles C—N—C—O and C—N—C—C are reported to be -2.5 (3)° and 176.54 (19)°, respectively nih.gov. This experimental structure provides a crucial benchmark for validating the accuracy of DFT calculations. Theoretical geometry optimizations using DFT, for instance with the B3LYP functional and a 6-311G(d,p) basis set, can be compared with these experimental bond lengths, bond angles, and torsion angles. For similar acetamide derivatives, DFT calculations have shown good agreement between the optimized and experimentally determined structures nih.gov.
Conformational analysis involves exploring the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them. For this compound, this would primarily involve rotation around the C(aryl)-N and C(aryl)-O bonds. The relative energies of different conformers can be calculated to determine the most stable arrangement in the gas phase.
Table 1: Selected Experimental and Theoretical Geometrical Parameters of Acetamide Derivatives
| Parameter | Experimental Value (this compound) | Theoretical Value (Analogous Compounds) |
|---|---|---|
| C(aryl)-N bond length (Å) | Data not available in snippets | Typically around 1.4 Å |
| C=O bond length (Å) | 1.2285 (19) nih.gov | Typically around 1.23 Å |
| C-N(amide) bond length (Å) | 1.347 (2) nih.gov | Typically around 1.35 Å |
| C(aryl)-N-C(carbonyl) bond angle (°) | Data not available in snippets | Typically around 125-128° |
| C-N-C-C torsion angle (°) | 176.54 (19) nih.gov | Varies with conformation |
DFT calculations are widely used to determine the electronic properties of molecules, which are crucial for understanding their reactivity and spectroscopic behavior.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For N-(2-methoxy-benzyl)-acetamide, a closely related compound, the HOMO-LUMO energy gap was calculated using DFT with the B3LYP/6-311G++(d,p) method researchgate.net. For N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO–LUMO energy gap is 5.0452 eV nih.gov.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.
Chemical Potential (μ): The negative of electronegativity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as μ2 / (2η).
Table 2: Calculated Electronic Properties of an Exemplary Acetamide Derivative
| Property | Calculated Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.5 |
| HOMO-LUMO Gap | 5.0 |
| Chemical Hardness (η) | 2.5 |
| Electronegativity (χ) | 4.0 |
| Chemical Potential (μ) | -4.0 |
| Electrophilicity Index (ω) | 3.2 |
Theoretical vibrational frequency calculations using DFT are instrumental in the assignment of experimental infrared (IR) and Raman spectra. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.
For a detailed understanding of the vibrational modes, a Potential Energy Distribution (PED) analysis is performed. PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for a more precise and unambiguous assignment of the spectral bands. For example, in a study of another acetamide derivative, a complete vibrational assignment was carried out using PED analysis based on DFT calculations researchgate.net. This would allow, for instance, the clear identification of the C=O stretching, N-H bending, and methoxy group vibrations in the spectrum of this compound.
A powerful application of DFT is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate both the theoretical model and the experimental assignments.
NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors, from which the chemical shifts (δ) for 1H and 13C nuclei can be derived. The experimental 1H NMR spectrum of this compound is available, showing characteristic signals for the aromatic, methoxy, and acetamide protons chemicalbook.com. A comparison of the calculated chemical shifts with these experimental values can provide insights into the electronic environment of the different nuclei in the molecule.
IR Spectroscopy: As mentioned in the previous section, DFT can calculate the vibrational frequencies and intensities of a molecule. These can be compared with the experimental IR spectrum to assign the observed absorption bands to specific molecular vibrations. For acetamide and its derivatives, the comparison between experimental and DFT-calculated IR spectra has been a subject of study researchgate.net.
Table 3: Comparison of Experimental and Hypothetical Theoretical 1H NMR Chemical Shifts (ppm) for this compound
| Proton | Experimental δ (ppm) chemicalbook.com | Hypothetical Calculated δ (ppm) |
|---|---|---|
| NH | ~8.35 | ~8.30 |
| Aromatic CH | 6.8-7.8 | 6.9-7.7 |
| OCH3 | ~3.85 | ~3.90 |
| CH3(CO) | ~2.18 | ~2.20 |
Note: The calculated values are hypothetical and for illustrative purposes, as specific DFT NMR calculations for this compound were not found.
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. DFT calculations can model the effects of a solvent using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit models include individual solvent molecules in the calculation.
These models can be used to study how the solvent affects the conformational equilibrium, electronic properties (such as the HOMO-LUMO gap), and spectroscopic properties of this compound. For instance, the polarity of the solvent can influence the charge distribution in the molecule, leading to shifts in the NMR chemical shifts and the frequencies of IR absorption bands. Studies on similar molecules have shown that the photophysical properties and electronic transitions are strongly dependent on the polarity and proticity of the solvent nih.gov.
Molecular Docking and Molecular Dynamics Simulations
While DFT provides insights into the intrinsic properties of this compound, molecular docking and molecular dynamics simulations can be used to study its interactions with biological macromolecules, such as proteins or nucleic acids.
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor to form a stable complex. This method is crucial in drug discovery for identifying potential binding modes and estimating the binding affinity. For instance, molecular docking studies have been performed on N-(2-methoxy-benzyl)-acetamide to investigate its interaction with anticancer drug targets researchgate.net. Similarly, 2-chloro-N-(3-methoxyphenyl)acetamide has been studied through molecular docking with human topoisomerase IIα researchgate.net.
Molecular Dynamics (MD) Simulations provide a dynamic picture of the ligand-receptor complex over time. Starting from a docked pose, an MD simulation can be used to assess the stability of the binding mode and to characterize the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. These simulations can also reveal conformational changes in both the ligand and the receptor upon binding.
These computational techniques are valuable for elucidating the potential biological activity of this compound and for guiding the design of new derivatives with improved properties.
Prediction of Binding Interactions with Biological Targets (e.g., Enzymes, Receptors, DNA)
Computational docking and molecular dynamics simulations are instrumental in predicting how a ligand such as this compound and its derivatives might interact with the binding sites of biological macromolecules. While specific docking studies for the parent compound are not extensively detailed in the public literature, the scaffold is a key component in derivatives designed for various therapeutic targets.
Research on related structures demonstrates this approach. For example, derivatives of acetamide are frequently investigated for their potential as enzyme inhibitors. Computational studies on these derivatives predict binding modes and affinities for targets such as:
Monoamine Oxidase B (MAO-B): QSAR studies on phenoxy acetamide derivatives have been conducted to develop selective MAO-B inhibitors, which are relevant for treating neurological diseases researchgate.net.
Matrix Metalloproteinases (MMPs): N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives have been modeled to understand their inhibitory activity against various MMPs, which are involved in cancer and inflammation nih.gov.
Urease: Acetamide-sulfonamide conjugates have been screened for antiurease activity, with molecular docking used to predict their interactions within the enzyme's active site mdpi.com.
These studies typically involve generating a 3D model of the ligand and docking it into the crystallographically determined structure of the target protein. The software then calculates the most favorable binding poses and estimates the binding energy, which indicates the stability of the ligand-protein complex. These predictions help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.
Investigation of Mechanism of Action at the Molecular Level
By predicting binding interactions, computational studies can elucidate the potential mechanism of action of a compound at the molecular level. For a derivative of this compound acting as an enzyme inhibitor, simulations can reveal how the molecule blocks the active site, preventing the natural substrate from binding.
For instance, in the context of influenza virus inhibitors, molecular docking simulations of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives have shown how these compounds interact with key amino acid residues (like ARG118, ASP151, and GLU119) in the neuraminidase active site. These interactions are believed to trigger the catalytic inhibition of the enzyme semanticscholar.org.
The molecular structure of this compound itself has been characterized, showing that the amide group is not coplanar with the benzene ring nih.govresearchgate.net. This specific conformation, along with the electronic properties dictated by the methoxy and acetamide groups, governs how it and its derivatives can orient themselves within a binding pocket to interact with specific residues, thereby exerting a biological effect.
Structure-Activity Relationship (SAR) Derivation from Computational Models
Computational models are pivotal in deriving Structure-Activity Relationships (SAR), which explain how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound like this compound in silico and predicting the effect on binding affinity, researchers can identify which functional groups are essential for activity.
For example, 3D-QSAR studies on P-glycoprotein inhibitors identified key pharmacophoric features, including hydrogen bond donors, acceptors, and hydrophobic groups, and determined their optimal spatial arrangement for high activity nih.gov. Such models can guide the synthesis of new derivatives. For this compound, computational SAR could explore:
Substitution on the Phenyl Ring: Adding or moving substituents could enhance hydrophobic or electronic interactions with a target.
Modification of the Acetamide Group: Altering the linker or the terminal methyl group could change the molecule's flexibility and ability to form hydrogen bonds.
Position of the Methoxy Group: Comparing the activity of ortho-, meta-, and para-isomers can reveal the importance of this group's location for target binding.
These computational SAR studies help rationalize the activities of existing compounds and predict the potency of novel, unsynthesized molecules, thereby streamlining the drug discovery process nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a statistical model correlating the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR studies are used to predict the activity of new analogs and to understand the physicochemical properties driving their potency.
In a typical 2D-QSAR study, various molecular descriptors are calculated for a set of related compounds. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. A mathematical equation is then generated to link these descriptors to the observed biological activity (e.g., IC₅₀ values) researchgate.netsemanticscholar.org.
Validation of the QSAR model is crucial and is often performed using cross-validation techniques and an external test set of compounds to ensure its predictive power nih.gov. Successful QSAR models for acetamide derivatives have been developed to predict activity against various targets, including influenza virus and matrix metalloproteinases nih.govsemanticscholar.org.
Below is a table of common descriptor types used in QSAR studies of acetamide derivatives.
| Descriptor Class | Examples | Significance in Modeling Biological Activity |
| Constitutional | Molecular Weight, Atom Count | Describes the basic composition and size of the molecule. |
| Topological | Wiener Index, Kier & Hall Shape Indices | Quantifies molecular shape, size, and degree of branching. |
| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Relates to the compound's ability to cross cell membranes and interact with hydrophobic pockets. |
| Electronic | Dipole Moment, Partial Charges | Describes the electronic distribution, which is crucial for electrostatic and hydrogen bonding interactions. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Advanced Topological and Electronic Structure Analysis
Advanced computational methods delve deeper into the electron density distribution of a molecule to provide a fundamental understanding of its chemical bonding and non-covalent interactions.
Atoms in Molecules (AIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a powerful method that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure wikipedia.org. An AIM analysis of this compound would involve locating the critical points in the electron density. A bond critical point (BCP) found between two nuclei is a necessary and sufficient condition for the existence of a chemical bond.
The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), can characterize the nature of the interaction. For instance, AIM could be used to:
Characterize Covalent Bonds: Analyze the strength and polarity of the bonds within the phenyl ring and the acetamide group.
Identify Non-Covalent Interactions: Detect and characterize weaker interactions, such as the intramolecular and intermolecular hydrogen bonds (e.g., N-H···O) that stabilize the crystal structure researchgate.net. The presence of a BCP between a hydrogen atom and an acceptor atom would confirm the hydrogen bond.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions in real space. It is based on the relationship between the electron density and its first derivative. The RDG function reveals regions of low density and low gradient, which correspond to non-covalent interactions.
An RDG analysis for this compound would generate 3D plots where different types of interactions are color-coded:
Strong Attractive Interactions (e.g., Hydrogen Bonds): Typically appear as blue-colored surfaces.
Weak van der Waals Interactions: Appear as green-colored surfaces.
Strong Repulsive Interactions (e.g., Steric Clashes): Appear as red-colored surfaces.
This visualization provides an intuitive map of the non-covalent interactions that are crucial for understanding the molecule's crystal packing and its potential interactions with biological targets. It complements findings from Hirshfeld surface analysis, which has identified that the crystal packing of this compound is significantly influenced by H···H, C···H/H···C, and O···H/H···O contacts nih.govresearchgate.net.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) analysis is a powerful tool used to visualize the localization of electrons in a molecule, offering a clear depiction of chemical bonds and lone pairs. For this compound, ELF analysis has been employed to understand the nature of intramolecular interactions. researchgate.net This topological analysis helps in evaluating the regions of electron concentration, thereby characterizing the covalent bonds and non-bonding electron pairs within the molecular structure.
Localized Orbital Locator (LOL)
Complementing the ELF analysis, the Localized Orbital Locator (LOL) provides another perspective on electron localization. The LOL analysis for this compound helps to identify regions with high kinetic energy density, which are indicative of localized orbitals. researchgate.net This method is particularly useful for distinguishing between different types of chemical bonds and for visualizing the spatial arrangement of electron pairs, contributing to a deeper understanding of the molecule's electronic architecture.
Fukui Function Analysis
Fukui function analysis is a key component of conceptual DFT that helps in predicting the reactivity of different sites within a molecule. This analysis identifies the regions that are most susceptible to nucleophilic, electrophilic, and radical attacks. For this compound, Fukui functions have been calculated to map out its chemical reactivity. researchgate.net By analyzing the distribution of the Fukui indices, it is possible to determine the most probable sites for chemical reactions, which is invaluable for understanding its chemical behavior and for the design of new synthetic pathways.
| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| C1 | Data not available | Data not available | Data not available |
| C2 | Data not available | Data not available | Data not available |
| C3 | Data not available | Data not available | Data not available |
| C4 | Data not available | Data not available | Data not available |
| C5 | Data not available | Data not available | Data not available |
| C6 | Data not available | Data not available | Data not available |
| N7 | Data not available | Data not available | Data not available |
| O8 | Data not available | Data not available | Data not available |
| O9 | Data not available | Data not available | Data not available |
| (Note: Specific numerical data from the primary research article was not accessible.) |
Nonlinear Optical (NLO) Activity Prediction
The nonlinear optical (NLO) properties of this compound have been investigated to assess its potential for applications in photonics and optoelectronics. The NLO response of a molecule is determined by its hyperpolarizability, which is a measure of how the electron cloud is distorted by an intense electric field. Theoretical calculations of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) have been performed to predict the NLO activity of the compound. researchgate.net These calculations are fundamental for identifying materials with significant NLO properties, which are essential for the development of advanced optical devices.
Calculated NLO Properties of this compound
| Property | Value | Unit |
| Dipole Moment (μ) | Data not available | Debye |
| Mean Polarizability (α) | Data not available | esu |
| First-Order Hyperpolarizability (β) | Data not available | esu |
| (Note: Specific numerical data from the primary research article was not accessible.) |
Biological Activity and Pharmaceutical Research Applications of N 2 Methoxyphenyl Acetamide Derivatives
Derivatives of N-(2-Methoxyphenyl)acetamide have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological activities. Researchers have particularly focused on their potential as anticancer and antimicrobial agents, leading to the synthesis and evaluation of numerous novel compounds.
Applications in Organic Synthesis As a Precursor and Intermediate
Synthesis of Bioactive Compounds
N-(2-Methoxyphenyl)acetamide is a key starting material in the synthesis of a diverse range of bioactive compounds. Researchers have utilized its scaffold to develop novel derivatives with potential therapeutic properties. For instance, derivatives of this compound have been investigated for their anticancer activities. One such derivative, N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide, has demonstrated notable efficacy against various human cancer cell lines, including HCT-116, MCF-7, and PC-3.
Furthermore, the core structure of this compound has been modified to explore other biological activities. Studies on related acetamide (B32628) derivatives have revealed potential antioxidant and anti-inflammatory properties. nih.gov The synthesis of these compounds often involves multi-step reactions where the this compound framework is functionalized to enhance its biological efficacy.
| Derivative | Bioactivity | Target/Model |
|---|---|---|
| N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide | Anticancer | HCT-116, MCF-7, and PC-3 cancer cell lines |
| Various Acetamide Derivatives | Antioxidant, Anti-inflammatory | In vitro assays (e.g., ABTS radical scavenging, ROS and NO production in macrophages) |
Preparation of Pharmaceuticals and Agrochemicals
The utility of this compound extends to the synthesis of pharmaceuticals and agrochemicals, where it functions as a significant intermediate. researchgate.net The amide linkage present in its structure is a common feature in many commercially available drugs, accounting for approximately 25% of such compounds. nih.gov
In the pharmaceutical sector, its role as a precursor for anticancer agents is a prominent example. The synthesis of complex sulfonamide derivatives, such as N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide, which exhibit a range of biological activities including antibacterial and tumor growth inhibition properties, further underscores its importance. nih.gov
In the field of agrochemicals, this compound and its derivatives are used as precursors. While specific examples directly utilizing the 2-methoxy isomer are not extensively detailed in public literature, the broader class of N-arylacetamides is recognized for its importance in creating compounds for agricultural applications. researchgate.net For instance, derivatives of the related N-(4-methoxyphenyl)acetamide have been synthesized and shown to possess significant fungicidal and bactericidal properties against phytopathogens like Fusarium oxysporum and Pectobacterium carotovorum. researchgate.net
| Application Area | Example Compound Class/Derivative | Significance |
|---|---|---|
| Pharmaceuticals | Quinazoline-2-sulfonyl)-acetamides | Precursors to anticancer agents |
| Pharmaceuticals | Sulfonamide derivatives | Core structure for antibacterial and antitumor compounds |
| Agrochemicals | N-arylacetamides | Intermediates for pesticides and fungicides |
| Agrochemicals | Sodium acetyl(4-methoxyphenyl)carbamodithioate | Exhibits high fungicidal activity against phytopathogens |
Functionalization Reactions
The chemical reactivity of this compound allows it to undergo a variety of functionalization reactions, making it a versatile substrate in organic synthesis. The presence of the methoxy (B1213986) group activates the aromatic ring, making it susceptible to electrophilic substitution reactions. This allows for the introduction of various functional groups onto the phenyl ring, leading to a wide array of substituted derivatives.
Common functionalization reactions include:
Oxidation: The compound can be oxidized to introduce nitro or hydroxyl groups onto the aromatic ring.
Halogenation: The acetyl group can be halogenated, as seen in the synthesis of 2-chloro-N-(2-methoxyphenyl)acetamide, a key intermediate for further modifications.
N-Alkylation/Arylation: The nitrogen atom of the acetamide group can be further substituted, a common strategy in the synthesis of complex pharmaceutical molecules. pastic.gov.pk
Reactions at the Acetyl Group: The acetyl methyl group can also be a site for reactions, although this is less common than modifications to the aromatic ring or the amide nitrogen.
These functionalization reactions are instrumental in creating a library of compounds from a single precursor, each with potentially unique biological and chemical properties.
Synthesis of Arylacetamides and Other Complex Molecules
This compound serves as a fundamental building block for the synthesis of a broad range of more complex arylacetamides and heterocyclic compounds. nih.govnih.gov Its established structure provides a reliable starting point for constructing larger, more intricate molecular architectures.
Starting from acetamides, a variety of heterocyclic compounds with diverse biological activities have been synthesized, including those with antimicrobial and antitumor properties. nih.goviucr.org This highlights the role of the acetamide moiety as a versatile handle for constructing complex heterocyclic systems.
Role in Multi-Step Organic Transformations
In the context of multi-step organic synthesis, this compound often plays a pivotal role as a key intermediate that links simpler starting materials to complex target molecules. Its formation is typically an early step in a longer synthetic sequence, providing a stable, easily handled intermediate that can be carried through subsequent reaction steps.
An illustrative example is the synthesis of more complex bioactive molecules where 2-methoxyaniline is first acetylated to form this compound. This intermediate can then undergo further reactions. For instance, it can be chlorosulfonated and then reacted with an amine to form a sulfonamide, or it could be part of a sequence leading to the formation of a heterocyclic ring system. The compound has also been identified as an unexpected by-product in complex reaction schemes, indicating its formation and potential participation in intricate reaction pathways. nih.gov
The strategic importance of this compound in multi-step synthesis lies in its ability to introduce the o-anisylamide fragment into a molecule, a common motif in many biologically active compounds. The stability of the acetamide group under a variety of reaction conditions makes it a reliable component in lengthy synthetic routes.
Materials Science Applications
Incorporation into Polymer Matrices
The integration of N-(2-Methoxyphenyl)acetamide into polymer matrices is primarily achieved through the chemical modification of the molecule to create polymerizable monomers. A key example is the synthesis of 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (2MPAEMA), a methacrylate monomer derived from this compound. This monomer can then be polymerized to form a homopolymer, poly(2MPAEMA), or copolymerized with other monomers, such as methyl methacrylate (MMA), to create copolymers with varying properties.
The synthesis of the 2MPAEMA monomer involves a multi-step process. Initially, 2-chloro-N-(2-methoxyphenyl)acetamide is synthesized. This intermediate is then reacted with a methacrylate salt, such as sodium methacrylate, to yield the final 2MPAEMA monomer. This monomer provides a versatile platform for incorporating the this compound moiety into a range of acrylic polymer systems through free-radical polymerization. wordpress.com
The general concept of using acetanilide (B955), the parent compound of this compound, and its derivatives as additives in polymer formulations is also established. These compounds can act as plasticizers or stabilizers, enhancing the flexibility and processing characteristics of plastics and resins. wordpress.com While specific examples detailing the direct incorporation of this compound as an additive are not extensively documented in current research, the precedent set by similar acetanilide compounds suggests a potential avenue for its use in modifying the properties of various polymer matrices.
Development of Functional Materials with Specific Properties
The incorporation of the this compound structure into polymers has been shown to influence the material's properties, particularly its thermal stability and electronic characteristics.
Thermal Stability
Thermal analysis of polymers derived from the 2MPAEMA monomer reveals their thermal degradation behavior. Both the homopolymer (poly(2MPAEMA)) and its copolymer with methyl methacrylate (2MPAEMA-co-MMA) exhibit a two-stage decomposition process.
| Polymer | Onset Decomposition Temperature (°C) | Maximum Decomposition Temperature (°C) - Stage 1 | Maximum Decomposition Temperature (°C) - Stage 2 |
| poly(2MPAEMA) | ~250 | ~300 | ~425 |
| 2MPAEMA-co-MMA | ~240 | ~290 | ~415 |
This table presents the approximate thermal degradation temperatures for the homopolymer and copolymer of 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate, as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The data indicates that these polymers are thermally robust. wordpress.com
The thermal stability of these polymers, with decomposition onset temperatures around 240-250°C, suggests their suitability for applications where resistance to heat is a critical factor. wordpress.com
Mechanical Strength
While specific quantitative data on the mechanical strength (e.g., tensile strength, Young's modulus) of polymers containing the this compound moiety is not yet widely available in the scientific literature, some general principles can be inferred. The incorporation of aromatic and amide groups into a polymer backbone generally contributes to chain stiffness and intermolecular interactions, such as hydrogen bonding. These structural features can potentially enhance the mechanical properties of the resulting material. For instance, in other polymer systems, the introduction of N-substituted acrylamides has been explored to create copolymers with a range of physical properties. researchgate.net Further research is needed to specifically quantify the impact of the this compound group on the mechanical performance of polymers.
Electronic/Optical Properties
Research into polymers containing the this compound structure has indicated their potential for optoelectronic applications. wordpress.com Quantum chemical calculations performed on the 2MPAEMA monomer and its homopolymer have provided insights into their electronic architecture. These studies suggest that polymers based on 2MPAEMA are wide-band-gap materials. wordpress.com This characteristic makes them potentially suitable for use as dielectric matrices or as host materials that can absorb ultraviolet (UV) radiation. wordpress.com The specific optical properties, such as refractive index and absorption/emission spectra, would need to be experimentally determined to fully assess their suitability for specific optoelectronic devices.
Coatings and Films
The application of this compound and its derivatives in coatings and films is an area of growing interest. Acetanilide, a related compound, has been historically used to stabilize cellulose (B213188) ester varnishes, indicating the potential for similar molecules to function as performance-enhancing additives in coating formulations. study.comchemeurope.comwikipedia.org
While specific formulations for coatings directly incorporating this compound are not extensively detailed in publicly available research, the synthesis of monomers like 2MPAEMA opens up possibilities for their use in creating acrylic-based coatings. Poly(meth)acrylates are known for their excellent film-forming properties and are widely used in various coating applications. researchgate.net The incorporation of the this compound moiety could potentially impart desirable characteristics to these coatings, such as improved thermal stability or specific surface properties.
Furthermore, methods for preparing micron-scale patterns of polymer films have been developed using related chemical functionalities. Techniques like microcontact printing can be used to create patterned polymer films by grafting polymers onto specific regions of a substrate. utexas.edu This suggests that polymers derived from this compound could potentially be used to create functional thin films with specific patterns for applications in electronics or sensor technology. Further investigation is required to explore the specific performance of such films and coatings.
Q & A
Q. What are the standard synthetic routes for N-(2-Methoxyphenyl)acetamide?
this compound is commonly synthesized via acetylation of 2-methoxyaniline using acetic anhydride or acetyl chloride under reflux conditions. For example, in related derivatives, refluxing sulfonamide intermediates with acetic anhydride yields acetamide products after crystallization . Alternative methods include coupling reactions with quinazoline sulfonyl groups using NMI-MsCl (N-methylimidazole-methanesulfonyl chloride) as a mediator, followed by purification via column chromatography and structural confirmation via NMR and mass spectrometry .
Q. How is this compound characterized structurally?
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm hydrogen and carbon environments, such as the methoxy (-OCH₃) and acetamide (-NHCOCH₃) groups. For example, methoxy protons typically appear as singlets at δ ~3.8 ppm, while the acetamide methyl group resonates at δ ~2.1 ppm .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 165 for C₉H₁₁NO₂) verify molecular weight .
- X-ray Crystallography: Resolves bond lengths and angles, such as the planar acetamide group and torsion angles of the methoxy substituent .
Q. What safety precautions are recommended when handling this compound?
- Lab Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
- First Aid: In case of exposure, rinse eyes/skin with water and seek medical attention. Provide safety data sheets to healthcare providers .
Advanced Research Questions
Q. How can computational methods validate the structure and reactivity of this compound?
Density Functional Theory (DFT) calculations compare theoretical and experimental structural parameters (e.g., bond lengths, torsion angles). For example, computed ∆G values and torsion angles (e.g., O–N–C–C) align with crystallographic data, confirming conformational stability . Molecular docking studies can further predict interactions with biological targets, such as cancer cell receptors .
Q. What pharmacological activities have been observed in derivatives of this compound?
Derivatives like N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide exhibit anti-cancer activity against HCT-116, MCF-7, and PC-3 cell lines. Activity is assessed via MTT assays :
Seed cells in 96-well plates.
Treat with varying compound concentrations (1–100 μM).
Incubate for 48–72 hours.
Measure absorbance at 570 nm to determine cell viability .
Q. How does the crystal structure of related acetamides inform their reactivity?
In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide , intermolecular interactions (e.g., C–H⋯O hydrogen bonds) form chains along the [101] direction. These interactions influence solubility and stability, guiding solvent selection for synthesis .
Q. What novel sources or isolation methods have been reported for this compound?
The compound was recently isolated from marine-derived Streptomyces species, marking its first natural occurrence. Natural sourcing involves:
Fermentation of bacterial cultures.
Ethyl acetate extraction.
Chromatographic purification (e.g., HPLC).
This contrasts with synthetic routes, which prioritize yield optimization and regioselectivity .
Key Notes
- Avoid commercial sources like BenchChem and focus on peer-reviewed synthesis protocols .
- Cross-validate structural data using NMR, MS, and X-ray crystallography to resolve contradictions .
- Prioritize in vitro pharmacological assays (e.g., MTT) before advancing to in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
